molecular formula C16H13ClFN3O2S2 B12843479 N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide

Cat. No.: B12843479
M. Wt: 397.9 g/mol
InChI Key: XSLVPGSGGHCMDP-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide is an organic compound with a complex structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide typically involves multiple steps. One common approach is to start with the thieno[2,3-d]pyrimidine core, which is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-Fluorophenyl)-2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-Acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a thieno[2,3-d]pyrimidine core with specific chloro and fluoro substitutions, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H13ClFN3O2S2

Molecular Weight

397.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13ClFN3O2S2/c1-7-8(2)25-15-13(7)14(23)20-16(21-15)24-6-12(22)19-9-3-4-11(18)10(17)5-9/h3-5H,6H2,1-2H3,(H,19,22)(H,20,21,23)

InChI Key

XSLVPGSGGHCMDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C

Origin of Product

United States

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